molecular formula C10H10N2O3 B12893215 4-Ethoxybenzo[d]oxazole-2-carboxamide

4-Ethoxybenzo[d]oxazole-2-carboxamide

Cat. No.: B12893215
M. Wt: 206.20 g/mol
InChI Key: XYWVKCBKBAGCKJ-UHFFFAOYSA-N
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Description

4-Ethoxybenzo[d]oxazole-2-carboxamide is a heterocyclic organic compound featuring a benzo[d]oxazole core substituted with an ethoxy group at position 4 and a carboxamide moiety at position 2. The carboxamide group (–CONH₂) provides hydrogen-bonding capability, which is critical for interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

4-ethoxy-1,3-benzoxazole-2-carboxamide

InChI

InChI=1S/C10H10N2O3/c1-2-14-6-4-3-5-7-8(6)12-10(15-7)9(11)13/h3-5H,2H2,1H3,(H2,11,13)

InChI Key

XYWVKCBKBAGCKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1N=C(O2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxybenzo[d]oxazole-2-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of 2-ethoxybenzoic acid with appropriate amine derivatives under mild reaction conditions . Another approach includes the use of ortho-aminophenol and heptafluoro-2-iodopropane as starting materials, followed by electrophilic substitution, cyclization, reduction, and amide formation .

Industrial Production Methods

Industrial production methods for 4-Ethoxybenzo[d]oxazole-2-carboxamide typically involve large-scale synthesis using readily available starting materials and optimized reaction conditions to ensure high yields and purity. The use of catalytic amounts of copper iodide (CuI) and ultrasound techniques has been reported to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxybenzo[d]oxazole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve mild temperatures and the use of solvents like ethanol or dimethylformamide .

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of 4-Ethoxybenzo[d]oxazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the oxazole ring and carboxamide group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name & Structure Substituents/Modifications Molecular Weight (g/mol) Key Properties/Findings Reference
4-Ethoxybenzo[d]oxazole-2-carboxamide (Target Compound) Ethoxy (–OCH₂CH₃) at C4; carboxamide at C2 ~207.2* Hypothesized improved lipophilicity vs methoxy analogs; potential enzyme inhibition
N-(4-Methoxyphenethyl)benzo[d]oxazole-2-carboxamide (54) Methoxy (–OCH₃) at C4; phenethyl carboxamide Low yield (7%); cream-colored solid; NMR-confirmed structure
N-(1-Cyano-pyrrolidin-3-yl)-5-(3-(trifluoromethyl)phenyl)oxazole-2-carboxamide Trifluoromethyl (–CF₃) at phenyl; pyrrolidine USP30 inhibitor; bulky substituents enhance target binding; oxadiazole analogs noted
5-Methoxybenzo[d]oxazole-2-carboxylic acid Methoxy at C5; carboxylic acid (–COOH) at C2 193.16 Higher acidity vs carboxamide; safety data include skin/eye irritation risks
4-amino-N-[2-[(4-ethoxyphenyl)methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide HCl Ethoxy-phenyl; oxadiazole core; hydrochloride salt Enhanced solubility (salt form); oxadiazole may improve metabolic stability

*Calculated based on molecular formula (C₁₀H₁₀N₂O₃).

Structural and Functional Insights

Methoxy analogs, however, may exhibit faster metabolic clearance due to smaller size . Carboxamide vs Carboxylic Acid: The carboxamide group (target compound) supports hydrogen bonding, unlike the carboxylic acid in 5-Methoxybenzo[d]oxazole-2-carboxylic acid, which is ionized at physiological pH, reducing membrane permeability .

Heterocyclic Core Modifications :

  • Oxazole vs Oxadiazole : Oxadiazole derivatives (e.g., compound in ) exhibit greater metabolic stability due to reduced ring reactivity compared to oxazole. However, oxazole cores (as in the target compound) may offer better π-π stacking interactions in enzyme binding pockets .

Biological Activity :

  • The trifluoromethylphenyl-substituted oxazole in shows potent USP30 inhibition, suggesting that electron-withdrawing groups enhance target affinity. The ethoxy group in the target compound, being electron-donating, may shift activity toward other targets (e.g., cytochrome P450 enzymes) .

Synthesis and Scalability :

  • Compound 54 (methoxy analog) has a low yield (7%), indicating synthetic challenges. Ethoxy derivatives may face similar issues, though optimized coupling protocols could improve efficiency .

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